Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate
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Overview
Description
Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound is characterized by the presence of a chloro and trifluoromethyl group attached to the phenyl ring, which is further connected to the isoxazole ring through a carboxylate group. The unique structural features of this compound make it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Cyclization: The isocyanate is then subjected to a cyclization reaction with hydroxylamine hydrochloride in methanolic conditions to form the isoxazole ring.
Esterification: The resulting isoxazole intermediate is esterified using methanol in the presence of a suitable catalyst to yield the final product.
Chemical Reactions Analysis
Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate can be compared with other similar compounds such as:
Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate: This compound has a similar isoxazole ring but differs in the position of the methyl group.
Methyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate: This compound contains a pyrazole ring instead of an isoxazole ring
The unique structural features of this compound, such as the presence of both chloro and trifluoromethyl groups, contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H7ClF3NO3 |
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Molecular Weight |
305.63 g/mol |
IUPAC Name |
methyl 5-[4-chloro-3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H7ClF3NO3/c1-19-11(18)9-5-10(20-17-9)6-2-3-8(13)7(4-6)12(14,15)16/h2-5H,1H3 |
InChI Key |
VVLZPOJUVRCMAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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